molecular formula C22H15ClN2O3 B2472088 4-Benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione CAS No. 2034614-19-0

4-Benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione

Cat. No.: B2472088
CAS No.: 2034614-19-0
M. Wt: 390.82
InChI Key: LQLIFPNCYWJSQV-UHFFFAOYSA-N
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Description

4-Benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione is a high-purity chemical compound offered for research applications. This molecule features a pyrrolidine-2,3-dione core, a scaffold recognized in medicinal chemistry for its versatile biological activity and three-dimensional structural coverage . The compound is substituted with a benzoyl group, a 2-chlorophenyl ring, and a pyridinylmethyl moiety, which are key for interactions with biological targets. Researchers are exploring this and related pyrrolidine-2,3-dione derivatives as novel inhibitors of Advanced Glycation End-products (AGEs) . The formation of AGEs is a key pathobiochemical process in diabetic complications, and inhibiting their accumulation is a promising therapeutic strategy for conditions like nephropathy, neuropathy, and retinopathy . Concurrently, the pyrrolidine-2,3-dione scaffold has been identified as a novel, non-β-lactam inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa . This makes it a compound of interest in the urgent search for new antibiotics to combat multidrug-resistant Gram-negative bacteria . Its mechanism of action in this context involves targeting the transpeptidase activity of PBP3, an essential enzyme for bacterial cell wall biosynthesis . The presence of the 3-hydroxyl group on the pyrrolidine-dione ring and the heteroaryl appendage are considered crucial structural features for potent target inhibition . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-benzoyl-5-(2-chlorophenyl)-1-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-17-11-5-4-10-16(17)19-18(20(26)14-7-2-1-3-8-14)21(27)22(28)25(19)15-9-6-12-24-13-15/h1-13,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLIFPNCYWJSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione, a member of the pyrrolidine-2,3-dione class, has garnered attention due to its diverse biological activities. This compound exhibits potential as an antibacterial agent, particularly against multidrug-resistant strains, and shows promise in other therapeutic areas.

Chemical Structure and Properties

The molecular formula of 4-benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione is C23H17ClN2O3C_{23}H_{17}ClN_{2}O_{3}. The compound features a pyrrolidine core with various substituents that contribute to its biological activity. The presence of chlorinated phenyl groups and a pyridinyl moiety enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC23H17ClN2O3
IUPAC Name4-benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione
SMILESOC(C(N(Cc1cnccc1)C1c(cccc2)c2Cl)=O)=C1C(c1ccccc1)=O

Antibacterial Properties

Recent studies have identified 4-benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione as a promising candidate against Pseudomonas aeruginosa. The compound acts as an inhibitor of penicillin-binding protein 3 (PBP3), a crucial enzyme for bacterial cell wall synthesis. In vitro assays demonstrated that it exhibits significant antibacterial activity with minimal cytotoxicity:

  • Mechanism of Action : The compound binds to PBP3, inhibiting its activity and thus preventing bacterial growth.
  • Efficacy : Compounds containing the pyrrolidine-2,3-dione scaffold showed inhibition rates ranging from 60% to 100% at concentrations of 100 µM in screening assays .

Other Biological Activities

Beyond its antibacterial effects, this compound has been explored for various other biological activities:

  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress-related diseases.

Study on Antibacterial Activity

In a focused study, researchers synthesized a series of pyrrolidine derivatives, including the target compound. They employed high-throughput screening methods to evaluate their efficacy against Pseudomonas aeruginosa. Results indicated that the presence of halogenated groups was critical for enhancing antibacterial activity. The most potent derivatives were subjected to further optimization to improve their pharmacokinetic profiles .

Evaluation of Anticancer Effects

In another investigation, derivatives of the pyrrolidine scaffold were tested against various cancer cell lines. The results indicated that compounds with specific substitutions on the pyrrolidine ring exhibited significant cytotoxicity towards breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation .

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares substituents and electronic effects of the target compound with similar pyrrolidine-2,3-dione derivatives:

Compound Name Position 1 Position 4 Position 5 Key Electronic Features
4-Benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione (Target) Pyridin-3-yl Benzoyl 2-Chlorophenyl Pyridine (electron-deficient), benzoyl (electron-withdrawing), chloro (moderate EWG)
(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione Benzyl 2-Oxomorpholin-3-ylidene 4-Bromophenyl Benzyl (electron-neutral), morpholinone (polar), bromo (strong EWG)
4-[1-(4-Methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione 3-Nitrophenyl [1-(4-Methoxybenzyl)amino]ethylene Phenyl Nitro (strong EWG), methoxy (EDG), aminoethylene (conformational flexibility)
1-(tert-Butyl)pyrrolidine-2,3-dione tert-Butyl - - tert-Butyl (steric bulk, electron-neutral)

Key Observations :

  • The 2-chlorophenyl substituent provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in or bromo in .
  • The benzoyl group at position 4 contrasts with the morpholinone ring in or the aminoethylene group in , altering solubility and steric accessibility.

Structural Conformation and Ring Puckering

The pyrrolidine-2,3-dione core exhibits nonplanar puckering, influenced by substituents. Cremer and Pople’s puckering coordinates suggest:

  • Benzoyl and chlorophenyl groups in the target compound likely induce asymmetric puckering, enhancing steric interactions with biological targets.
  • Hydroxy and morpholinone substituents in may stabilize specific puckering modes through intramolecular hydrogen bonding.
  • Nitro groups in could planarize the ring due to conjugation, reducing puckering amplitude.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-Benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione, and how are reaction conditions optimized?

  • Methodology : The synthesis of pyrrolidine-2,3-dione derivatives typically involves cyclization reactions or condensation of substituted precursors. For example, analogous compounds have been synthesized via the reaction of heterocyclic triones with amines under mild conditions (e.g., acetonitrile at room temperature) . Key steps include:

  • Precursor selection : Use of benzoyl-substituted intermediates to introduce aromatic groups.
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
  • Catalysis : Acidic or basic conditions may promote cyclization.
    • Data : Yields >70% are achievable with stoichiometric control and inert atmospheres .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify substituent positions and stereochemistry. For example, pyridine protons resonate at δ 8.5–9.0 ppm .
  • X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., C=O bonds at ~1.21 Å) and spatial arrangement. Data-to-parameter ratios >10 ensure reliability .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peaks).

Advanced Research Questions

Q. How can synthetic challenges, such as low yields or undesired byproducts, be addressed in the preparation of this compound?

  • Methodology :

  • Byproduct analysis : Use HPLC or LC-MS to identify impurities. Adjust reaction time/temperature to minimize side reactions (e.g., over-oxidation).
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance selectivity .
  • Computational modeling : DFT calculations predict energetically favorable pathways for regioselective substitutions .

Q. What experimental designs are appropriate for investigating the biological activity of this compound, particularly its mechanism of action?

  • Methodology :

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) using purified targets. IC50_{50} values are determined via dose-response curves.
  • Cellular models : Apoptosis or proliferation assays in cancer cell lines (e.g., MTT assays).
  • Structural analogs : Compare activity of derivatives to establish structure-activity relationships (SAR), focusing on the 2-chlorophenyl and pyridine moieties .

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?

  • Methodology :

  • Standardized protocols : Use USP guidelines for solubility testing (e.g., shake-flask method in pH 7.4 buffer) .
  • Accelerated stability studies : Expose the compound to heat/humidity (ICH Q1A guidelines) and monitor degradation via HPLC.
  • Inter-laboratory validation : Collaborative studies to reconcile data variations, ensuring consistent analytical conditions (e.g., column type in HPLC) .

Q. What multi-step synthetic routes are feasible for scaling up production while maintaining purity?

  • Methodology :

  • Modular synthesis : Separate the synthesis into stages (e.g., pyridine ring formation followed by pyrrolidine cyclization).
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors intermediate purity.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Safety and Handling

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust is generated .
  • Ventilation : Conduct reactions in fume hoods to limit vapor exposure.
  • Waste disposal : Follow EPA guidelines for halogenated organic waste due to the 2-chlorophenyl group .

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